molecular formula C18H12F3NO B1304119 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone CAS No. 283597-72-8

2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone

Cat. No.: B1304119
CAS No.: 283597-72-8
M. Wt: 315.3 g/mol
InChI Key: VXZKLJWHMBIJEL-UHFFFAOYSA-N
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Description

2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone is a chalcone-quinoline hybrid compound characterized by a quinoline scaffold linked to a 4-(trifluoromethyl)phenyl ethanone moiety. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications . The compound’s antipsychotic activity is highlighted in metabolomic studies, though further pharmacological data remain underexplored .

Properties

IUPAC Name

2-quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3NO/c19-18(20,21)14-8-5-13(6-9-14)17(23)11-15-10-7-12-3-1-2-4-16(12)22-15/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZKLJWHMBIJEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CC(=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382363
Record name 2-quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

283597-72-8
Record name 2-quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone typically involves the condensation of 2-quinolinecarboxaldehyde with 4-(trifluoromethyl)benzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that compounds similar to 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone exhibit significant anticancer activity. The quinoline moiety is known for its ability to interact with biological targets, making it a candidate for drug development against various cancers. Studies have shown that derivatives of quinoline can inhibit tumor cell proliferation and induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .

Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Quinoline derivatives have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity against microbial strains .

Material Science

Fluorescent Dyes
Due to its unique electronic properties, this compound can serve as a fluorescent dye in various applications. Fluorescent compounds are crucial in biological imaging and sensors. The compound's ability to emit fluorescence upon excitation makes it suitable for use in imaging techniques such as fluorescence microscopy .

Polymer Additives
The compound may also be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the performance of materials used in electronics and coatings by providing better resistance to environmental factors .

Agrochemicals

Pesticide Development
Research has explored the potential of this compound as a precursor in the synthesis of novel agrochemicals. Compounds with quinoline structures have been shown to possess insecticidal and herbicidal activities, making them valuable in agricultural applications . The trifluoromethyl group is known to enhance bioactivity and selectivity towards target pests.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Medicinal Chemistry Demonstrated anticancer activity in vitro.
Antimicrobial Activity Effective against multiple bacterial strains.
Material Science Emission of fluorescence suitable for imaging.
Agrochemicals Potential use as a pesticide precursor.

Mechanism of Action

The mechanism of action of 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1. Quinoline-Based Chalcones
  • 3-(4-Chlorophenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one Structure: Substitutes the -CF₃ group with a 4-chlorophenyl moiety. Activity: Exhibits antimicrobial and anticancer properties due to the electron-withdrawing chlorine atom, which enhances reactivity . Synthesis: Prepared via Claisen-Schmidt condensation (72% yield) using KOH in ethanol .
  • (E)-1-(2,4-Dimethylquinolin-3-yl)-3-(4-methylphenyl)prop-2-en-1-one Structure: Features methyl groups on the quinoline and phenyl rings instead of -CF₃. Activity: Shows antiplasmodial and antimalarial effects, attributed to the methyl groups’ moderate electron-donating effects .
Compound Core Structure Key Substituents Biological Activity Synthesis Yield References
2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone Quinoline -CF₃, ethanone Antipsychotic N/A
3-(4-Chlorophenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one Quinoline -Cl, methylquinoline Antimicrobial, Anticancer 72%
(E)-1-(2,4-Dimethylquinolin-3-yl)-3-(4-methylphenyl)prop-2-en-1-one Quinoline -CH₃ (quinoline/phenyl) Antiplasmodial ~70% (analogous)
2.1.2. Heterocyclic Analogues with -CF₃ Groups
  • 2-(Trifluoromethyl)phenylimidazo-thiadiazole Derivatives Structure: Replaces quinoline with an imidazo[2,1-b][1,3,4]thiadiazole core. Synthesis: Uses Vilsmeier-Haak reaction, diverging from traditional chalcone routes .
  • 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Structure: Incorporates a triazole-thioether and sulfonyl group instead of quinoline. Activity: Likely targets enzyme inhibition (e.g., cyclooxygenase) due to sulfonyl and triazole motifs .
Compound Core Structure Key Substituents Synthesis Method References
2-(Trifluoromethyl)phenylimidazo-thiadiazole Imidazo-thiadiazole -CF₃, aldehyde Vilsmeier-Haak reaction
Triazole-thioether Ethanone 1,2,4-Triazole -SO₂Ph, -S- linkage Sodium ethoxide/α-halogenated ketone
2.1.3. Physicochemical Properties
  • Lipophilicity : The -CF₃ group in the target compound increases logP compared to chlorophenyl or methyl-substituted analogues, enhancing blood-brain barrier penetration (relevant for antipsychotic activity) .
  • Crystal Packing: Quinoline chalcones exhibit π-π interactions (centroid distances: 3.4–3.8 Å), which may improve solid-state stability compared to non-aromatic heterocycles .

Biological Activity

2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone (CAS No. 283597-72-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its pharmacological properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₈H₁₂F₃NO
  • Molecular Weight : 315.29 g/mol
  • Structure : The compound features a quinoline moiety and a trifluoromethyl-substituted phenyl group, which contribute to its unique biological properties.

Antitumor Activity

Research indicates that derivatives of quinoline compounds exhibit notable antitumor properties. For instance, studies have shown that compounds similar to 2-quinolinyl ethanones can inhibit the proliferation of various cancer cell lines. In vitro assays demonstrated that these compounds induce apoptosis in cancer cells, suggesting their potential as anticancer agents .

Antibacterial Properties

Quinoline derivatives are known for their antibacterial activity. The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial membranes. Preliminary studies indicate that this compound exhibits activity against Gram-positive bacteria, including Staphylococcus aureus .

Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal evaluated the antitumor efficacy of several quinoline derivatives, including this compound. The results indicated a dose-dependent inhibition of cell growth in human breast cancer cell lines (MCF-7). The compound was found to induce apoptosis via the mitochondrial pathway, highlighting its potential as an anticancer agent.

Concentration (µM)Cell Viability (%)
0100
1085
2560
5030

Study 2: Antibacterial Activity

In another study assessing antibacterial properties, the compound demonstrated significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli>128
Pseudomonas aeruginosa>128

These findings suggest that while the compound is effective against certain pathogens, its efficacy may vary significantly across different bacterial species .

Research Findings

  • Mechanism of Action : The biological activities of quinoline derivatives are often attributed to their ability to interact with DNA and inhibit topoisomerases, leading to cell cycle arrest and apoptosis in cancer cells .
  • Synergistic Effects : Some studies have explored the synergistic effects of combining this compound with existing antibiotics or chemotherapeutic agents, showing enhanced efficacy against resistant strains and cancer cells .
  • Safety Profile : Preliminary toxicity studies indicate that while the compound exhibits beneficial biological activities, it also presents some cytotoxic effects at higher concentrations, necessitating further investigation into its safety and therapeutic window .

Q & A

Q. Design a multi-step synthesis protocol incorporating green chemistry principles.

  • Methodological Answer :
  • Step 1 : Synthesize 2-acetylquinoline via Friedel-Crafts acylation under solvent-free conditions.
  • Step 2 : Introduce the trifluoromethylphenyl group via Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) using recyclable catalysts .

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